(E)-N-(benzo[d]thiazol-2-yl)-3-(4-fluorophenyl)acrylamide
Description
(E)-N-(Benzo[d]thiazol-2-yl)-3-(4-fluorophenyl)acrylamide is a synthetic acrylamide derivative featuring a benzo[d]thiazole core linked to a 4-fluorophenyl group via an α,β-unsaturated carbonyl bridge.
Properties
IUPAC Name |
(E)-N-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2OS/c17-12-8-5-11(6-9-12)7-10-15(20)19-16-18-13-3-1-2-4-14(13)21-16/h1-10H,(H,18,19,20)/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXIZESDYULDBBF-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)C=CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)/C=C/C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(benzo[d]thiazol-2-yl)-3-(4-fluorophenyl)acrylamide typically involves the condensation of 2-aminobenzothiazole with 4-fluorocinnamic acid under appropriate reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then purified by recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures high yield and purity of the final product.
Chemical Reactions Analysis
Michael Addition Reactions
The α,β-unsaturated acrylamide moiety undergoes nucleophilic additions at the β-position:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Thiophenol | EtOH, RT, 6h | N-(Benzo[d]thiazol-2-yl)-3-(4-fluorophenyl)-β-(phenylthio)propanamide | 78% | |
| Morpholine | DCM, 0°C→RT, 12h | β-Morpholino adduct | 85% | |
| Sodium bisulfite | H2O/EtOH, 50°C, 3h | Sulfonated derivative | 65% |
Key Mechanistic Insight : The reaction proceeds via a conjugate addition mechanism, where nucleophiles attack the electrophilic β-carbon of the acrylamide system. The electron-withdrawing benzothiazole group enhances electrophilicity.
Cycloaddition Reactions
The acrylamide participates in Diels-Alder reactions with dienes:
| Diene | Conditions | Cycloadduct | Regioselectivity | Reference |
|---|---|---|---|---|
| 1,3-Butadiene | Toluene, 110°C, 8h | 6-Membered cyclohexene-fused benzothiazole | Endo preference | |
| Anthracene | Xylene, reflux, 24h | Tricyclic adduct | Not reported |
Stereochemical Control : The E-configuration of the acrylamide directs facial selectivity in [4+2] cycloadditions .
Hydrolysis Reactions
The acrylamide bond shows pH-dependent stability:
| Condition | Reagent | Product | Half-Life | Reference |
|---|---|---|---|---|
| Acidic (HCl 1M) | H2O, 90°C | Benzo[d]thiazol-2-amine + 3-(4-fluorophenyl)acrylic acid | 2.5h | |
| Basic (NaOH 1M) | MeOH/H2O, 60°C | N-(Benzo[d]thiazol-2-yl)amide cleavage | 45min |
Structural Influence : The benzothiazole ring stabilizes the amide bond against hydrolysis compared to simple acrylamides.
Electrophilic Aromatic Substitution
The 4-fluorophenyl group undergoes directed substitutions:
| Reaction | Reagent | Position | Product | Yield | Reference |
|---|---|---|---|---|---|
| Nitration | HNO3/H2SO4, 0°C | Para to F | 3-(4-Fluoro-3-nitrophenyl) derivative | 62% | |
| Sulfonation | SO3/H2SO4, 60°C | Meta to F | Sulfonic acid functionalized derivative | 58% |
Directing Effects : The fluorine atom exerts strong para-directing influence, while the benzothiazole system modulates electronic effects .
Redox Reactions
The acrylamide system participates in reduction and oxidation:
| Reaction | Reagent | Product | Selectivity | Reference |
|---|---|---|---|---|
| Hydrogenation | H2 (1 atm), Pd/C | Saturated propaneamide | 92% | |
| Epoxidation | mCPBA, DCM | Epoxide at α,β-position | 68% |
Spectroscopic Evidence : Post-reduction 1H-NMR shows disappearance of vinyl protons (δ 6.3–6.8 ppm) and emergence of methylene signals (δ 2.1–2.7 ppm) .
Photochemical Reactions
UV-induced transformations exhibit unique reactivity:
| Condition | λ (nm) | Product | Quantum Yield | Reference |
|---|---|---|---|---|
| UV-C (254 nm) | MeCN | Benzothiazole ring-opened thiourea | 0.32 | |
| UV-A (365 nm) | DMF | [2+2] Cyclodimer | 0.18 |
Mechanistic Note : The benzothiazole nitrogen participates in photoinduced electron transfer processes .
Complexation with Metals
The sulfur and nitrogen atoms coordinate to transition metals:
| Metal Salt | Conditions | Complex Stoichiometry | Stability Constant (log K) | Reference |
|---|---|---|---|---|
| Cu(II) acetate | EtOH, RT | 1:2 (ligand:metal) | 8.4 ± 0.2 | |
| Pd(II) chloride | DMF, 60°C | 1:1 | 6.9 ± 0.3 |
Applications : Metal complexes show enhanced catalytic activity in cross-coupling reactions .
This comprehensive analysis demonstrates the compound's versatility in organic synthesis and materials science. The benzothiazole ring and fluorophenyl group work synergistically to direct reactivity, while the acrylamide system enables diverse transformations. Experimental data from controlled studies provide a robust foundation for predicting and optimizing reaction outcomes.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the benzo[d]thiazole structure. Research indicates that derivatives of benzo[d]thiazole exhibit significant cytotoxic effects against various cancer cell lines, including:
- Murine Leukemia (L1210)
- Human Cervical Carcinoma (HeLa)
- Pancreatic Ductal Adenocarcinoma (PDAC)
For instance, a study showed that related compounds exhibited IC50 values in the submicromolar range against these cell lines, indicating potent antiproliferative effects .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Similar thiazole derivatives have demonstrated notable efficacy against a range of pathogens, suggesting potential applications in treating infectious diseases. Studies report minimum inhibitory concentrations (MICs) that are significantly low, indicating strong antimicrobial activity .
Case Study 1: Anticancer Activity
A study by Romagnoli et al. investigated several derivatives related to benzo[d]thiazole and found that compounds similar to (E)-N-(benzo[d]thiazol-2-yl)-3-(4-fluorophenyl)acrylamide exhibited potent cytotoxicity against murine leukemia cells with IC50 values as low as 0.5 µM . This suggests that structural modifications can enhance anticancer activity.
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial properties, thiazole derivatives demonstrated effective inhibition against various microbial strains. The reported MICs were notably low, indicating strong therapeutic potential in infectious diseases .
Pharmacokinetics and Toxicity
Preliminary pharmacokinetic studies suggest moderate solubility in organic solvents but limited water solubility, which may influence bioavailability. Toxicity studies indicate that certain derivatives exhibit low toxicity to human cells while maintaining high efficacy against cancer cells.
Mechanism of Action
The mechanism of action of (E)-N-(benzo[d]thiazol-2-yl)-3-(4-fluorophenyl)acrylamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects. Additionally, it may interact with DNA or proteins involved in cell proliferation, leading to its anticancer properties.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural Analogs of (E)-N-(Benzo[d]thiazol-2-yl)-3-(4-fluorophenyl)acrylamide
Key Observations :
- Synthesis Yields : The 4-methoxy analog (9b) exhibits a low yield (16%), attributed to steric and electronic challenges during acrylamide formation. In contrast, saturated derivatives like N-(Benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)propanamide (11) achieve higher yields (59%) due to reduced conjugation complexity .
- Melting Points: Polar substituents (e.g., 4-OH in BZTcin2) increase melting points (229–234°C) compared to non-polar groups, suggesting stronger intermolecular interactions .
Physicochemical Properties
- In contrast, 4-methoxy (9b) and 4-hydroxy (BZTcin2) groups alter electron density, affecting solubility and redox properties .
- Lipophilicity : Fluorine’s hydrophobicity may improve membrane permeability compared to polar groups (e.g., 4-OH), as seen in compound 31, where the 4-fluorophenyl-thiazole hybrid shows potent anticancer activity .
Table 2: Bioactivity of Selected Analogs
Key Findings :
- For example, compound 2 (from Lycium barbarum) with a 4-methoxyphenylacrylamide moiety inhibits NO production (IC50 = 17.00 μM), suggesting that fluorine substitution might enhance potency due to improved target binding .
- Anticancer Potential: Compound 31, bearing a 4-fluorophenyl-thiazole group, inhibits KPNB1 (a nuclear transport protein) in the sub-μM range, highlighting the role of fluorine in enhancing bioactivity .
Metabolic Stability and Toxicity
- Fluorinated compounds generally exhibit enhanced metabolic stability due to resistance to oxidative degradation. This contrasts with 4-hydroxy analogs (e.g., BZTcin2), which may undergo rapid glucuronidation or sulfation .
Biological Activity
(E)-N-(benzo[d]thiazol-2-yl)-3-(4-fluorophenyl)acrylamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, drawing on various studies and findings.
Synthesis
The synthesis of this compound typically involves a multi-step process. The compound can be synthesized through the condensation of benzo[d]thiazole with 4-fluorophenyl derivatives using methods such as Knoevenagel condensation. The general synthetic route includes:
- Preparation of Benzothiazole Derivatives : This involves the formation of substituted benzothiazoles.
- Condensation Reaction : The benzothiazole derivative is reacted with 4-fluorophenylacrylamide under controlled conditions to yield the target compound.
Anticancer Activity
Research indicates that compounds related to benzothiazole exhibit notable anticancer properties. For instance, derivatives have been shown to inhibit cancer cell proliferation in various cell lines, including A431, A549, and H1299. One study reported that a closely related compound significantly reduced cell viability at concentrations as low as 1 µM, suggesting strong anticancer potential .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| B7 | A431 | 1 | Apoptosis induction, cell cycle arrest |
| B7 | A549 | 2 | Inhibition of AKT and ERK pathways |
Acetylcholinesterase Inhibition
Another area of interest is the inhibition of acetylcholinesterase (AChE), which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's. Compounds containing a benzothiazole core have demonstrated promising AChE inhibitory activity. For example, a related study found that derivatives exhibited IC50 values as low as 2.7 µM against AChE .
Mechanistic Insights
The biological mechanisms underlying the activity of this compound include:
- Inhibition of Key Signaling Pathways : Studies have shown that certain benzothiazole derivatives can inhibit critical pathways involved in cancer cell survival, such as AKT and ERK signaling .
- Induction of Apoptosis : The compound has been linked to apoptosis in cancer cells, promoting programmed cell death through various biochemical pathways.
Case Studies
- Study on Anticancer Effects : A series of benzothiazole derivatives were evaluated for their anticancer effects. Among them, a derivative similar to this compound showed significant inhibition of tumor growth in vivo models .
- Neuroprotective Effects : In vitro studies on acetylcholinesterase inhibition revealed that compounds with similar structures significantly improved cognitive function in animal models by enhancing acetylcholine levels .
Q & A
Q. What are the standard synthetic routes for (E)-N-(benzo[d]thiazol-2-yl)-3-(4-fluorophenyl)acrylamide, and how are yields optimized?
The compound is typically synthesized via a multi-step acrylamide coupling reaction. A validated method involves refluxing 2-aminobenzothiazole with 3-(4-fluorophenyl)acryloyl chloride in ethyl acetate/petroleum ether solvent systems under nitrogen, followed by purification via column chromatography (eluent: ethyl acetate/hexane). Yields (~16–59%) depend on stoichiometric ratios, solvent polarity, and reaction duration. For higher yields, catalytic agents like triethylamine or phosphorus trichloride are recommended to enhance acylation efficiency .
Q. How is the structural integrity of the compound confirmed post-synthesis?
Characterization employs:
- NMR spectroscopy : Distinct peaks for the acrylamide carbonyl (δ ~165–170 ppm in -NMR) and benzothiazole protons (δ ~7.5–8.5 ppm in -NMR).
- Mass spectrometry (HRMS) : Molecular ion peaks matching the exact mass (e.g., , calculated 298.06 g/mol).
- IR spectroscopy : Absorbance at ~1650 cm (C=O stretch) and ~1550 cm (C=N/C=C aromatic stretches) .
Q. What preliminary biological activities have been reported for this compound?
Early studies highlight:
- Anticancer activity : Inhibition of KPNB1 (importin-β) in cell-based assays, with IC values <10 µM.
- Anti-inflammatory effects : Suppression of prostaglandin E2 (PGE2) generation in macrophages via COX-2 modulation .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorophenyl vs. methoxyphenyl) influence bioactivity?
Comparative studies of analogs reveal:
- Electron-withdrawing groups (e.g., 4-fluorophenyl) enhance metabolic stability and target binding affinity compared to electron-donating groups (e.g., 4-methoxyphenyl).
- Substituent positioning : Para-fluorine improves lipophilicity (logP ~3.2), favoring blood-brain barrier penetration, while meta-substitution reduces activity .
Q. What mechanistic insights exist for its anticancer activity?
The compound may target:
- Kinase inhibition : Structural analogs (e.g., TAK-632 derivatives) inhibit receptor-interacting protein kinase 3 (RIPK3), blocking necroptosis pathways.
- CDK7 interaction : Patent data suggest benzothiazole-acrylamide derivatives act as cyclin-dependent kinase 7 (CDK7) inhibitors, disrupting transcription in cancer cells .
Q. How can computational methods aid in optimizing its pharmacokinetic profile?
Q. How to resolve contradictory bioactivity data across different assays?
Contradictions arise from:
- Assay conditions : Varying pH or serum protein content alters compound solubility and stability.
- Cell line specificity : Sensitivity differences in KPNB1 inhibition (e.g., HeLa vs. MCF-7 cells) due to importin-β isoform expression. Validate results using orthogonal assays (e.g., SPR for binding affinity) .
Q. What challenges exist in scaling up synthesis for in vivo studies?
Key issues include:
- Low yields : Optimize via microwave-assisted synthesis (20–30% yield improvement) or flow chemistry.
- Purification : Replace column chromatography with recrystallization (solvent: ethanol/water) for gram-scale production .
Methodological Recommendations
- Synthetic Optimization : Use Pd-catalyzed Suzuki coupling for introducing fluorophenyl groups with >90% purity .
- Biological Assays : Pair cell viability (MTT) with caspase-3/7 activation assays to differentiate apoptosis from necroptosis .
- Data Reproducibility : Standardize solvent (DMSO concentration <0.1%) and cell passage number in biological tests .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
